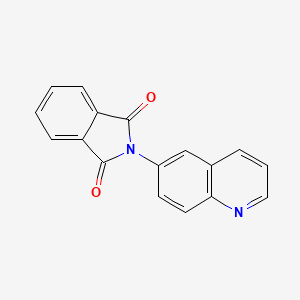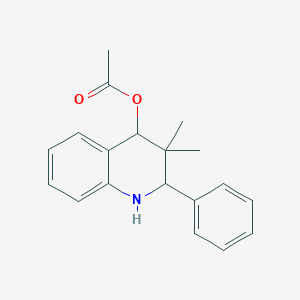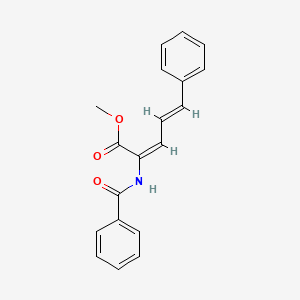
2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both quinoline and isoindole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of quinoline derivatives with isoindole precursors. One common method involves the reaction of quinoline-6-carboxylic acid with phthalic anhydride under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the normal function of the DNA and inhibiting replication and transcription processes.
G-Quadruplex Stabilization: It can stabilize G-quadruplex structures in telomeric DNA, potentially leading to telomerase inhibition and anticancer effects.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline-6-carboxylic acid and its derivatives share structural similarities with 2-(quinolin-6-yl)-1H-isoindole-1,3(2H)-dione.
Isoindole Derivatives: Compounds like isoindole-1,3-dione and its derivatives also exhibit similar structural features.
Uniqueness
This compound is unique due to its combination of quinoline and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-quinolin-6-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-5-1-2-6-14(13)17(21)19(16)12-7-8-15-11(10-12)4-3-9-18-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMZRXZDYXPWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE](/img/structure/B5484853.png)
![2-(dimethylamino)ethyl 3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5484862.png)
![6-[(Z)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5484866.png)
![(4R)-N-ethyl-4-(4-{[(1-piperidinylsulfonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5484875.png)
![6-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5484879.png)
![N-[4-(butan-2-yl)phenyl]-4-propylpiperazine-1-carboxamide](/img/structure/B5484884.png)
![5-amino-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5484888.png)

![3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5484906.png)
![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(1-propylcyclopropyl)acetamide](/img/structure/B5484913.png)

![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5484935.png)
![N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B5484947.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5484963.png)
